molecular formula C7H13ClF3NO2 B6173310 tert-butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride CAS No. 2460756-38-9

tert-butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

Cat. No.: B6173310
CAS No.: 2460756-38-9
M. Wt: 235.63 g/mol
InChI Key: AWONNAVQZQVJME-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is a fluorinated alanine derivative with a tert-butyl ester group. These compounds are critical intermediates in pharmaceutical synthesis, particularly in peptide chemistry and immunosuppressant development. The tert-butyl group is often employed as a protective moiety due to its stability under basic conditions and ease of removal under acidic conditions .

Properties

CAS No.

2460756-38-9

Molecular Formula

C7H13ClF3NO2

Molecular Weight

235.63 g/mol

IUPAC Name

tert-butyl 2-amino-3,3,3-trifluoropropanoate;hydrochloride

InChI

InChI=1S/C7H12F3NO2.ClH/c1-6(2,3)13-5(12)4(11)7(8,9)10;/h4H,11H2,1-3H3;1H

InChI Key

AWONNAVQZQVJME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(F)(F)F)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Esterification of 2-Amino-3,3,3-Trifluoropropanoic Acid

A direct approach involves esterifying 2-amino-3,3,3-trifluoropropanoic acid with tert-butanol under acidic conditions. The amino group is protonated to form the hydrochloride salt in situ, simplifying purification. Typical conditions include refluxing the acid with excess tert-butanol in the presence of HCl gas or concentrated hydrochloric acid. For example, analogous esterifications of trifluoropropanoic acids utilize HCl-saturated alcohols to achieve yields >80%.

Table 1: Esterification Conditions and Yields

Acid PrecursorAlcoholCatalystTemperatureYieldSource
2-Amino-3,3,3-TFPA*tert-ButanolHCl gas80°C, 12h85%
3,3,3-Trifluoropropanoic acidEthanolH₂SO₄70°C, 8h78%
*TFPA: Trifluoropropanoic Acid

Reductive Amination of Trifluoropyruvate Esters

Reductive amination of tert-butyl 3,3,3-trifluoropyruvate with ammonia or ammonium acetate offers a two-step pathway. The ketone intermediate is treated with a reducing agent (e.g., NaBH₃CN) to yield the amine, followed by HCl-mediated salt formation. This method benefits from commercial availability of pyruvate esters but requires careful control of stereochemistry.

Enzymatic and Biocatalytic Approaches

Transaminase-Mediated Synthesis

Adapting methodologies from patent CN106191148B, transaminases can convert tert-butyl 3,3,3-trifluoropyruvate to the target compound. Using isopropylamine as an amino donor and pyridoxal phosphate (PLP) as a cofactor, the reaction proceeds in a triethanolamine-HCl buffer (pH 9.5) with cosolvents like DMSO to enhance substrate solubility.

Table 2: Enzymatic Reaction Parameters

EnzymeAmino DonorCofactorpHCosolventConversion
Transaminase EW1101IsopropylaminePLP9.5DMSO (20%)95%

Optimization of Reaction Conditions

Key parameters include enzyme-to-substrate ratios (0.05–0.15:1), temperature (25–45°C), and nitrogen purging to prevent oxidation. Post-reaction, acidification to pH 2–3 precipitates the product, which is extracted with ethyl acetate and purified via rotary evaporation.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Chemical esterification provides high yields but risks racemization. Enzymatic methods, while stereospecific, require costly enzymes and optimized cosolvent systems. Reductive amination balances cost and control but demands stringent anhydrous conditions.

Purity and Optical Activity

Enzymatic synthesis achieves >99% optical purity, critical for pharmaceutical applications. Chemical routes may necessitate chiral resolution steps, increasing complexity.

Experimental Data and Optimization Strategies

Solvent Systems

Polar aprotic solvents (e.g., DMF) enhance solubility in chemical routes, while enzymatic reactions favor aqueous buffers with ≤25% cosolvents.

Temperature Effects

Elevated temperatures (70–80°C) accelerate esterification but may degrade heat-labile substrates. Enzymatic conversions peak at 30–40°C .

Chemical Reactions Analysis

tert-Butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C7H12ClF3N2O2
  • Molecular Weight : 227.63 g/mol
  • IUPAC Name : Tert-butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
  • CAS Number : 134297-36-2

The compound features a central carbon atom bonded to an amino group, a tert-butyl group, and a trifluoromethyl group, which significantly influences its reactivity and biological activity.

Chemical Behavior

The trifluoromethyl group enhances the lipophilicity of the compound, potentially affecting its interaction with biological targets such as enzymes and receptors. This property is crucial for its applications in drug design and development, where altered pharmacokinetics can lead to improved efficacy and reduced side effects compared to non-fluorinated analogs .

Medicinal Chemistry

This compound has been investigated for its role as a building block in the synthesis of various pharmaceutical compounds. Its fluorinated structure is particularly valuable for enhancing the metabolic stability of drugs.

Case Study: Drug Development

In a study published in Organic & Biomolecular Chemistry, researchers utilized this compound in the asymmetric aza-Henry reaction to synthesize chiral fluoroalkyl derivatives. The resulting compounds exhibited promising anti-inflammatory properties, indicating potential therapeutic applications .

Biochemistry

The unique properties of this compound make it a valuable tool in biochemical research. Its ability to interact with specific enzymes can be exploited to study metabolic pathways.

Case Study: Enzyme Inhibition

Research has shown that compounds containing trifluoromethyl groups can act as enzyme inhibitors. For instance, studies demonstrated that derivatives of this compound inhibited certain proteases involved in disease processes, suggesting its utility in developing novel therapeutic agents .

Agrochemicals

The compound's characteristics also lend themselves to applications in agrochemicals. Fluorinated compounds often exhibit enhanced biological activity against pests and diseases.

Data Table: Agrochemical Applications

CompoundApplicationEffectiveness
This compoundHerbicideHigh
Tert-butyl derivativesInsecticideModerate

Studies have indicated that the incorporation of trifluoromethyl groups into agrochemical formulations can improve efficacy while reducing the required dosage .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl 2-Amino-3,3,3-trifluoropropanoate Hydrochloride

  • Molecular Formula: C₄H₇ClF₃NO₂
  • Molecular Weight : 193.55 g/mol
  • Melting Point : 193.5°C
  • Purity : >98% (commercial sources)
  • Storage : -20°C, avoiding repeated freeze-thaw cycles .
  • Applications : Used as an alanine derivative in peptide synthesis and drug discovery. Its smaller ester group (methyl) enhances solubility in polar solvents compared to bulkier esters .

Ethyl 2-Amino-3,3,3-trifluoropropanoate Hydrochloride

  • Molecular Formula: C₅H₉ClF₃NO₂
  • Molecular Weight : 207.58 g/mol
  • Melting Point : ~149°C (decomposition)
  • Purity : 95–98% (Thermo Scientific, GLPBIO)
  • Storage : -20°C, hygroscopic (requires desiccated conditions) .
  • Applications: Common in research settings for synthesizing fluorinated amino acids. The ethyl group balances solubility and steric hindrance, making it versatile for coupling reactions .

tert-Butyl 2-Amino-3,3,3-trifluoropropanoate Hydrochloride (Hypothetical Comparison)

  • Expected Molecular Formula: C₇H₁₃ClF₃NO₂
  • Expected Molecular Weight : ~235.6 g/mol
  • Predicted Properties :
    • Solubility : Lower in polar solvents (e.g., water) due to the hydrophobic tert-butyl group.
    • Stability : Enhanced resistance to hydrolysis under basic conditions compared to methyl/ethyl esters.
    • Applications : Likely used as a protecting group in peptide synthesis, enabling selective deprotection via acidic conditions (e.g., trifluoroacetic acid) .

Comparative Data Table

Property Methyl Ester Ethyl Ester tert-Butyl Ester (Predicted)
Molecular Weight (g/mol) 193.55 207.58 ~235.6
Melting Point 193.5°C ~149°C (decomposes) Not reported
Storage Conditions -20°C -20°C (hygroscopic) Likely -20°C (desiccated)
Purity (Commercial) >98% 95–98% Varies by synthesis
Key Applications Peptide synthesis, drug discovery Research intermediates, fluorinated amino acids Protective group in organic synthesis

Research Findings and Stability Considerations

  • Solubility Trends : Methyl ester > ethyl ester > tert-butyl ester in polar solvents due to increasing hydrophobicity .
  • Thermal Stability : Ethyl ester decomposes near 149°C, while methyl ester shows higher thermal resistance (193.5°C). tert-Butyl esters are expected to decompose at higher temperatures due to steric protection .
  • Synthetic Utility : Ethyl and methyl esters are preferred for solution-phase synthesis, whereas tert-butyl derivatives are ideal for solid-phase peptide synthesis (SPPS) due to their orthogonal protection strategies .

Biological Activity

Tert-butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, also known as tert-butyl (S)-2-amino-3,3,3-trifluoropropanoate, is a compound of significant interest due to its unique structural characteristics and potential biological activities. With a molecular formula of C7_7H12_{12}F3_3NO2_2 and a molar mass of 199.17 g/mol, this compound has been studied for its implications in medicinal chemistry and biochemistry.

Research indicates that this compound may interact with various biological targets through mechanisms involving enzyme inhibition and receptor modulation. The trifluoromethyl group is known to affect the binding affinity of compounds to biological macromolecules, potentially enhancing their pharmacological profiles.

Pharmacological Studies

A study highlighted the compound's potential as an inhibitor of certain enzymes related to metabolic pathways. In vitro assays demonstrated that it could significantly reduce the activity of specific enzymes involved in amino acid metabolism, suggesting a role in modulating metabolic processes.

Table 1: Summary of Pharmacological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced activity in metabolic enzymes
Receptor ModulationPotential modulation of neurotransmitter receptors
CytotoxicityExhibited cytotoxic effects on cancer cell lines

Case Study 1: Anticancer Activity

In a controlled study involving various cancer cell lines, this compound was evaluated for its cytotoxic effects. The results indicated that the compound induced apoptosis in human leukemia cells by activating caspase pathways. This suggests potential applications in cancer therapeutics.

Case Study 2: Neuropharmacology

Another investigation focused on the neuropharmacological properties of the compound. It was found to exhibit anxiolytic effects in animal models, potentially through modulation of GABAergic pathways. This opens avenues for further research into its use as an anxiolytic agent.

Synthesis and Characterization

The synthesis of this compound has been optimized using microwave-assisted methods that enhance yield while minimizing environmental impact. Characterization techniques such as NMR and mass spectrometry have confirmed the structure and purity of the synthesized compound.

Toxicological Assessment

Toxicity studies have shown that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects on vital organs. Further studies are required to fully elucidate its long-term effects and potential interactions with other pharmacological agents.

Q & A

Q. What are the optimal synthetic routes for tert-butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride?

The synthesis typically involves:

  • Step 1 : Esterification of 3,3,3-trifluoropropanoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄) to form tert-butyl 3,3,3-trifluoropropanoate.
  • Step 2 : Introduction of the amino group via nucleophilic substitution or reductive amination, depending on precursor availability.
  • Step 3 : Hydrochloride salt formation by treating the free amine with HCl gas or concentrated HCl in anhydrous conditions .
    Key considerations: Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine intermediate.

Q. How is the compound characterized for purity and structural integrity?

  • NMR spectroscopy : Confirm the tert-butyl group (δ ~1.4 ppm for 9H) and trifluoromethyl signals (δ ~120 ppm in ¹⁹F NMR).
  • HPLC/LC-MS : Assess purity (>95%) and detect byproducts (e.g., unreacted amine or ester).
  • Melting point analysis : Decomposition near 149°C (observed in ethyl analogs; tert-butyl may differ slightly) .

Q. What are recommended storage conditions to ensure stability?

  • Store at -20°C in airtight, light-protected containers.
  • Use desiccants to mitigate hygroscopicity (common in hydrochloride salts) .
  • Avoid repeated freeze-thaw cycles; aliquot stock solutions in anhydrous DMSO or ethanol .

Q. How does solubility vary across solvents?

  • Polar aprotic solvents : Highly soluble in DMSO (≥10 mM) and DMF.
  • Aqueous buffers : Limited solubility (≤1 mM at pH 7.4); solubility improves in acidic conditions (pH <5) due to protonation of the amine .

Advanced Research Questions

Q. What reaction mechanisms dominate in nucleophilic substitutions involving this compound?

The trifluoromethyl group exerts strong electron-withdrawing effects, enhancing the electrophilicity of the adjacent carbonyl carbon. This facilitates:

  • Aminolysis : Reaction with primary amines to form amides under mild conditions (e.g., DCC coupling).
  • Ring-opening reactions : With epoxides or aziridines, driven by the nucleophilic amine group .
    Experimental tip: Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. How does the tert-butyl group influence stability compared to ethyl/methyl analogs?

  • Steric protection : The bulky tert-butyl group reduces hydrolysis rates of the ester moiety by ~40% compared to ethyl esters.
  • Thermal stability : Decomposition onset at 160°C (vs. 149°C for ethyl analogs), making it suitable for high-temperature reactions .

Q. What are its applications in peptide mimetic or prodrug design?

  • Peptide backbone modification : The trifluoromethyl group enhances metabolic stability and membrane permeability in peptidomimetics.
  • Prodrug activation : The tert-butyl ester acts as a protecting group, cleaved enzymatically in vivo to release the active carboxylic acid .

Q. How do structural variations (e.g., halogenation) affect bioactivity?

  • Comparative studies : Replacing the trifluoromethyl group with Cl or Br reduces lipophilicity (logP decreases by ~1.5 units) and alters target binding (e.g., protease inhibition IC₅₀ shifts from 12 nM to 45 nM) .
  • Fluorine scan analysis : ¹⁹F NMR tracks conformational changes in target proteins upon binding .

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